molecular formula C10H10N2OS B076262 5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 14346-24-8

5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B076262
CAS No.: 14346-24-8
M. Wt: 206.27 g/mol
InChI Key: NMMOEJUJKIXUQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can be achieved through several methods. One common approach involves the cyclization of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with phosgene . Another method includes the cyclization of 2-(N-carbethoxy-amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide . Additionally, thermal cyclization of ethyl 2-(N’-phenylureido)-benzo[b]thiophene-3-carboxylate can also be used to prepare this compound .

Industrial Production Methods: While specific industrial production methods for 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one are not widely documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions: 5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H10N2S
  • Molecular Weight : 206.26 g/mol
  • IUPAC Name : 5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4-one

The compound features a unique structure that contributes to its biological activities. The presence of a benzothieno moiety enhances its interaction with biological targets.

Scientific Research Applications

5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one has several notable applications:

Medicinal Chemistry

  • Cancer Treatment : The compound has shown promise as an inhibitor of the AKT1 signaling pathway, which is crucial in cancer cell proliferation and survival. By inhibiting AKT1, it may disrupt tumor growth and enhance the efficacy of existing chemotherapeutics .
  • Neuroprotective Properties : Preliminary studies suggest that this compound could have neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease by modulating neuroinflammatory pathways .

Biological Assays

  • Inhibitory Studies : It is commonly used in biological assays to evaluate its inhibitory effects on various protein kinases. This research contributes to understanding cellular signaling mechanisms and identifying potential therapeutic targets .

Synthetic Chemistry

  • Intermediate in Synthesis : The compound serves as an important intermediate for synthesizing more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to new derivatives with enhanced biological activities .

Case Study 1: Inhibition of AKT Signaling in Cancer Cells

A study investigated the effects of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one on acute myeloid leukemia cells. The results indicated a significant reduction in cell viability and induction of apoptosis through the downregulation of the PI3K/AKT/mTOR pathway .

Case Study 2: Neuroprotection in Animal Models

Research conducted on animal models demonstrated that the compound could reduce neuroinflammation and protect neuronal cells from apoptosis induced by oxidative stress. This opens avenues for further exploration in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives act as epidermal growth factor receptor inhibitors by binding to the active site of the receptor and blocking its activity . This inhibition can lead to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

Comparison: 5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific arrangement of sulfur and nitrogen atoms within the heterocyclic ring. This structure imparts distinct chemical and biological properties compared to other similar compounds. For instance, while 1benzothieno3,2-bbenzothiophene-based dyes are known for their mechanochromism and aggregation-induced emission properties , 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is primarily studied for its medicinal and biological activities.

Biological Activity

5,6,7,8-Tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article compiles various research findings regarding its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure

The chemical structure of 5,6,7,8-Tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is characterized by a fused benzothieno and pyrimidine ring system. This unique configuration contributes to its biological properties.

Antimicrobial Activity

Research has indicated that derivatives of tetrahydrobenzothienopyrimidine exhibit notable antimicrobial effects. For instance, a study screened various compounds against multiple bacterial strains including Escherichia coli , Klebsiella pneumoniae , and Staphylococcus aureus . The results showed that certain derivatives demonstrated significant growth inhibition against these pathogens.

CompoundBacterial StrainInhibition (%)
5aE. coli85
5bK. pneumoniae78
5cS. aureus90

This suggests that modifications to the tetrahydrobenzothienopyrimidine scaffold can enhance antimicrobial efficacy .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on specific enzymes. Notably, it has been identified as a selective inhibitor of Sirtuin-2 (SIRT2), an enzyme involved in cellular regulation processes such as metabolism and DNA repair. In vitro studies have shown that certain analogs exhibit submicromolar inhibitory activity against SIRT2.

AnalogueSIRT2 Inhibition (IC50)
Compound A0.25 µM
Compound B0.15 µM
Compound C0.30 µM

These findings highlight the potential of this compound in therapeutic applications targeting metabolic disorders and cancer .

Case Study 1: Antimicrobial Efficacy

In a controlled study involving the evaluation of various tetrahydrobenzothienopyrimidine derivatives against Acinetobacter baumannii , one derivative (Compound 3l) exhibited an outstanding growth inhibition rate of 94.5% . This was attributed to its ability to disrupt bacterial cell wall synthesis through interaction with specific proteins .

Case Study 2: SIRT2 Inhibition

A detailed structure-activity relationship (SAR) study on tetrahydrobenzothienopyrimidine derivatives revealed that modifications at the nitrogen and sulfur positions significantly influenced SIRT2 inhibitory activity. The most potent compounds were subjected to molecular docking studies which elucidated their binding interactions at the active site of SIRT2 .

Q & A

Q. Basic: What are the established synthetic routes for the core 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one scaffold?

The core structure is typically synthesized via multi-step routes involving cyclocondensation of thioketones with amines or hydrazines. A common method includes reacting 2-sulfanyl derivatives with hydrazine hydrate under reflux in pyridine to form hydrazino intermediates, followed by ring closure using formic acid or other cyclizing agents . Key steps require optimization of reaction time (e.g., 25 hours for hydrazine reaction) and solvent choice (e.g., dry pyridine) to achieve yields >70%. Purification via crystallization (ethyl acetate) and characterization by NMR/IR are critical .

Q. Basic: How is the compound characterized to confirm structural integrity and purity?

Structural confirmation relies on spectral

  • 1H/13C NMR : Distinct peaks for tetrahydrobenzothieno protons (δ 1.5–2.8 ppm) and pyrimidinone carbonyl (δ 160–165 ppm) .
  • IR Spectroscopy : Absorbance at ~1680 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (N-H stretch) .
  • Elemental Analysis : Matches calculated values for C, H, N, S within ±0.4% .

Q. Basic: What in vitro assays are used for initial biological screening of derivatives?

Derivatives are screened for:

  • COX-2/COX-1 selectivity : Using human recombinant enzymes with indomethacin as a control. IC₅₀ values <1 µM indicate COX-2 selectivity .
  • Antimicrobial activity : Broth microdilution (MIC determination) against S. aureus and E. coli .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HepG2) to assess therapeutic index .

Q. Advanced: How are substituents at the 2- and 3-positions engineered to modulate bioactivity?

Substituent effects are studied via:

  • 2-Sulfanyl groups : Introduction of bromobenzyl or trifluoromethylbenzyl enhances COX-2 inhibition (e.g., 2-[(3-bromobenzyl)sulfanyl] derivatives show 10-fold selectivity over COX-1) .
  • 3-Allyl/aryl groups : 3-(4-ethoxyphenyl) improves metabolic stability, while 3-allyl increases solubility for CNS-targeted agents .
  • Schiff base derivatives : 3-Amino-2-methyl derivatives reacted with aromatic aldehydes yield antimicrobial agents with MICs ≤12.5 µg/mL .

Q. Advanced: What computational methods predict binding modes to biological targets?

Molecular docking (AutoDock Vina) and MD simulations assess interactions with:

  • COX-2 : Hydrogen bonding with Arg120 and hydrophobic interactions with Tyr355 explain selectivity .
  • DNA gyrase : Sulfanyl groups form π-π stacking with Phe-116, correlating with antibacterial activity .
    Docking scores (e.g., ∆G ≤ -8 kcal/mol) guide lead optimization .

Q. Advanced: How are structure-activity relationships (SARs) analyzed for this scaffold?

SAR studies use pharmacophore mapping and QSAR models :

  • Electron-withdrawing groups at C-2 (e.g., Br, CF₃) enhance COX-2 inhibition (pIC₅₀ 7.2 vs. 5.8 for unsubstituted analogs) .
  • Hydrophobic substituents at C-3 improve membrane permeability (logP ~3.5) but may increase cytotoxicity .
    Data from 20+ derivatives are tabulated to identify optimal substitutions .

Q. Advanced: How are contradictory data on COX-2 selectivity resolved?

Discrepancies in IC₅₀ values (e.g., ±15% variability) are addressed by:

  • Assay standardization : Uniform enzyme sources (human recombinant vs. cell lysates) and controls .
  • Structural re-evaluation : Confirming regiochemistry (e.g., 5,6-dimethyl vs. 5,6,7,8-tetrahydro derivatives) via X-ray crystallography .
  • Meta-analysis : Comparing datasets across studies to identify outliers .

Q. Advanced: What challenges arise in scaling up synthesis for in vivo studies?

Key issues include:

  • Byproduct formation : Minimized via optimized stoichiometry (e.g., 1:2 molar ratio for hydrazine reactions) .
  • Purification : Column chromatography replaces crystallization for polar derivatives (e.g., 3-(4-methoxyphenyl) analogs) .
  • Solvent selection : Tetrahydrofuran/water mixtures improve yield in reduction steps (e.g., Al(Hg) amalgam reactions) .

Q. Advanced: How is metabolic stability assessed for lead compounds?

  • Microsomal assays : Human liver microsomes (HLM) measure t₁/₂ (target: >30 min).
  • CYP450 inhibition : Screening against CYP3A4/CYP2D6 identifies drug-drug interaction risks .
  • Plasma stability : Incubation in rat plasma (37°C, 24h) evaluates esterase susceptibility (e.g., methyl ester derivatives) .

Q. Advanced: What strategies improve regioselectivity in electrophilic substitutions?

  • Directed ortho-metalation : Using 2-sulfanyl groups to direct bromination or nitration .
  • Protecting groups : Boc protection of 3-amino derivatives prevents unwanted side reactions during alkylation .
  • Microwave-assisted synthesis : Enhances regioselectivity in cyclization steps (e.g., 85% yield for 2-[(3-methylbenzyl)sulfanyl] vs. 60% conventional heating) .

Properties

IUPAC Name

5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c13-9-8-6-3-1-2-4-7(6)14-10(8)12-5-11-9/h5H,1-4H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMOEJUJKIXUQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70162427
Record name (1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 5,6,7,8-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70162427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14346-24-8
Record name 5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14346-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 5,6,7,8-tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014346248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 14346-24-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153324
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 5,6,7,8-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70162427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14346-24-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a mixture of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl cyanide (0.9 g) and formic acid (10 mL) was added 0.1 mL HCl. After refluxed for 16 h, the reaction mixture was cooled and water (20 mL) was added. The precipitated was filtered and washed thoroughly with water and hexanes to give 3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-one (0.8 g, 77%). 1H NMR (300 MHz, CDCl3): δ 7.91 (s, 1H), 3.03-3.00 (m, 2H), 2.80-2.77 (m, 2H), 1.89-1.83 (m, 4H).
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (0.7 g, 3.1 mmole), ammonium acetate (0.31 g, 4.04 mmole) and formamide (0.67 ml, 16.8 mmole), was stirred under reflux at 140° C. for 13 hours. It was then cooled, diluted with water (20 ml), extracted with ethyl acetate (3×35 ml), dried, concentrated and purified by column chromatography to obtain the pure 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one of Formula (4-A09) (0.53 gm, 82%).
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0.31 g
Type
reactant
Reaction Step One
Quantity
0.67 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.